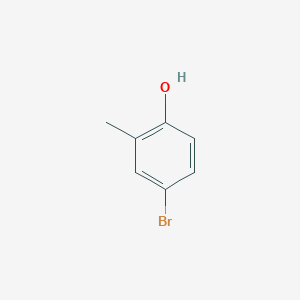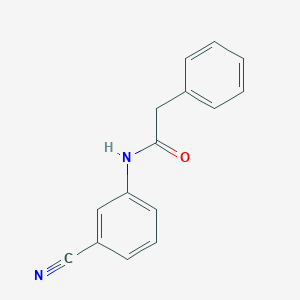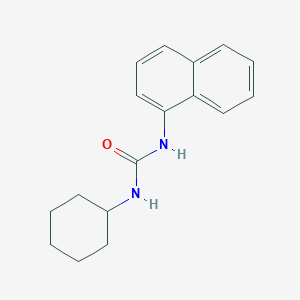
1-Cyclohexyl-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-naphthalen-1-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. The synthesis of CX-5461 has been thoroughly studied, and its mechanism of action has been investigated in detail. In
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the inhibition of ribosomal RNA synthesis, which is essential for the survival of cancer cells. CX-5461 has also been shown to induce DNA damage by inhibiting the activity of DNA repair enzymes.
Biochemical and Physiological Effects
CX-5461 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. CX-5461 has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using CX-5461 in lab experiments include its high potency and selectivity for cancer cells. It has also been shown to have minimal toxicity to normal cells and tissues. However, CX-5461 is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of CX-5461. One area of focus is the identification of biomarkers that can predict the response of cancer cells to CX-5461 treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of CX-5461. Additionally, there is ongoing research to optimize the synthesis of CX-5461 and improve its solubility in aqueous solutions.
Conclusion
In conclusion, 1-Cyclohexyl-3-naphthalen-1-ylurea, also known as CX-5461, is a promising compound for cancer treatment. Its selective inhibition of RNA polymerase I transcription and minimal toxicity to normal cells make it an attractive candidate for further research and development. The synthesis of CX-5461 has been thoroughly studied, and its mechanism of action has been investigated in detail. There are several potential future directions for the research and development of CX-5461, including the identification of biomarkers and the development of combination therapies.
Synthesis Methods
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of cyclohexyl isocyanate with 1-naphthylamine. The resulting product is then treated with acetic anhydride and pyridine to yield 1-acetylnaphthalene-1-amine. The final step involves the reaction of 1-acetylnaphthalene-1-amine with cyclohexyl isocyanate to produce 1-Cyclohexyl-3-naphthalen-1-ylurea. The synthesis of CX-5461 has been optimized to achieve high yields and purity.
Scientific Research Applications
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. CX-5461 has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological cancers.
properties
CAS RN |
109246-29-9 |
|---|---|
Product Name |
1-Cyclohexyl-3-naphthalen-1-ylurea |
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H20N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H2,18,19,20) |
InChI Key |
TUVHQVHJITVXAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Pictograms |
Environmental Hazard |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



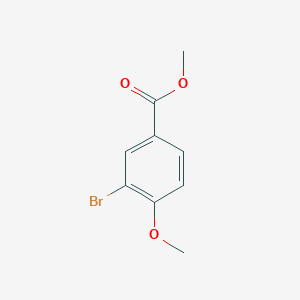
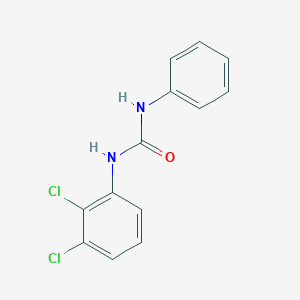
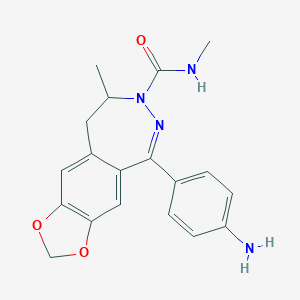
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
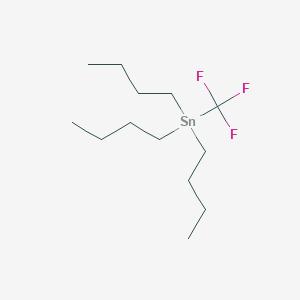
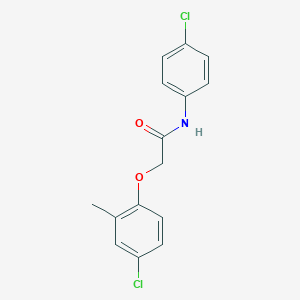
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

